
3-Pyrazolin-5-one, 1,2-diphenyl-4-isopropyl-3-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Pyrazolin-5-one, 1,2-diphenyl-4-isopropyl-3-methoxy- is a heterocyclic compound that belongs to the pyrazoline family. Pyrazolines are five-membered rings containing two nitrogen atoms at different positions. This specific compound is known for its diverse pharmacological activities and is used in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyrazolin-5-one, 1,2-diphenyl-4-isopropyl-3-methoxy- typically involves the reaction of chalcones with hydrazine hydrate. Chalcones are aromatic ketones that form the backbone of many important biological compounds. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. Catalysts may also be used to speed up the reaction and improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
3-Pyrazolin-5-one, 1,2-diphenyl-4-isopropyl-3-methoxy- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
3-Pyrazolin-5-one, 1,2-diphenyl-4-isopropyl-3-methoxy- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 3-Pyrazolin-5-one, 1,2-diphenyl-4-isopropyl-3-methoxy- involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,2-Diphenyl-3-methoxy-4-isopropyl-5-pyrazolone
- 1,2-Diphenyl-3-methoxy-4-butyl-5-pyrazolone
- 1,2-Diphenyl-3-methoxy-4-methyl-5-pyrazolone
Uniqueness
3-Pyrazolin-5-one, 1,2-diphenyl-4-isopropyl-3-methoxy- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
52213-76-0 |
|---|---|
Molekularformel |
C19H20N2O2 |
Molekulargewicht |
308.4 g/mol |
IUPAC-Name |
5-methoxy-1,2-diphenyl-4-propan-2-ylpyrazol-3-one |
InChI |
InChI=1S/C19H20N2O2/c1-14(2)17-18(22)20(15-10-6-4-7-11-15)21(19(17)23-3)16-12-8-5-9-13-16/h4-14H,1-3H3 |
InChI-Schlüssel |
OILJWCNSFRFRGH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C(N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,5,8-Trimethylimidazo[1,2-a]pyrazine-3,6(5H,7H)-dione](/img/structure/B12920487.png)
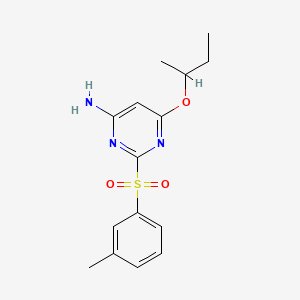

![3-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)amino]oxane-2,6-dione](/img/structure/B12920504.png)
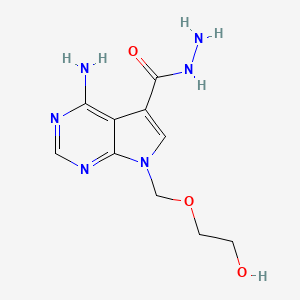

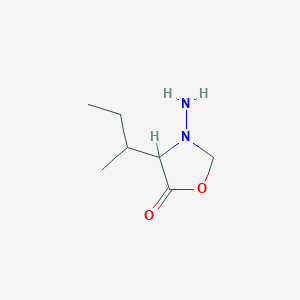
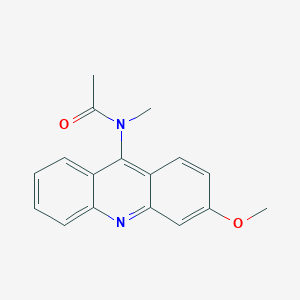
![3-(3-Fluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12920518.png)
![4-Chloro-2-ethyl-5-[(3-methylphenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B12920531.png)
![4-[(2-Methylpropyl)carbamoyl]-1H-imidazole-5-carboxylic acid](/img/structure/B12920536.png)
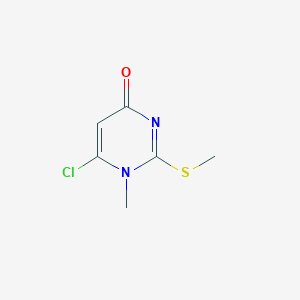
![1H,1'H-[6,6'-Bibenzo[de]isoquinoline]-1,1',3,3'(2H,2'H)-tetraone](/img/structure/B12920541.png)

